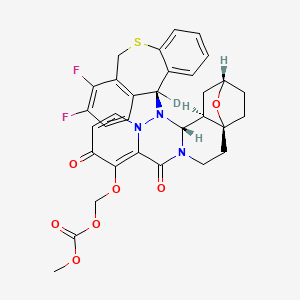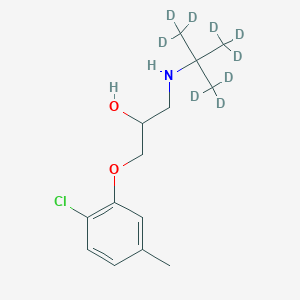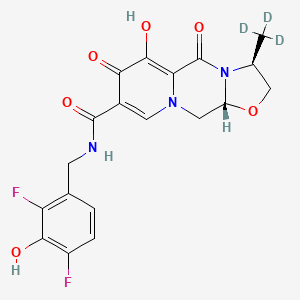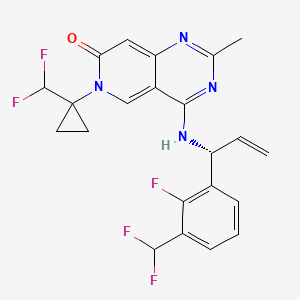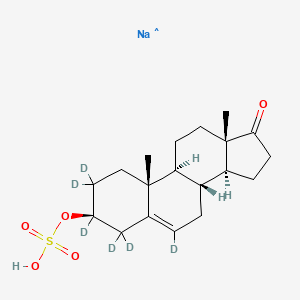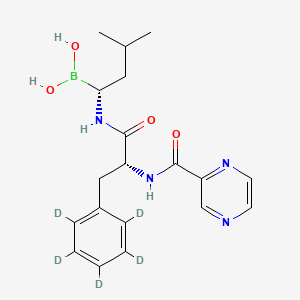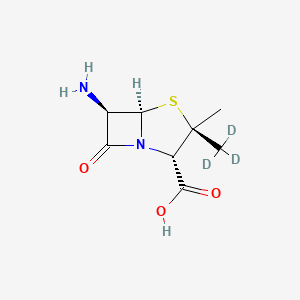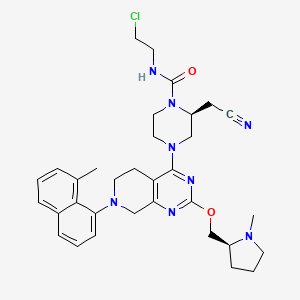![molecular formula C10H12N5Na2O6P B12424064 disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)
disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is a chemical compound that belongs to the class of nucleotides. It is a derivative of adenosine monophosphate, which is a fundamental building block of nucleic acids such as DNA and RNA. This compound plays a crucial role in various biological processes, including energy transfer, signal transduction, and cellular metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate typically involves the phosphorylation of adenosine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the selective phosphorylation of the 5’-hydroxyl group. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid, along with suitable solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out using large-scale chemical reactors. The process involves the controlled addition of reagents and the maintenance of specific temperature and pressure conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization, filtration, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adenosine diphosphate or adenosine triphosphate.
Reduction: Reduction reactions can convert the compound back to its nucleoside form, adenosine.
Substitution: The phosphate group can be substituted with other functional groups to form different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at controlled pH levels.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols, along with suitable catalysts and solvents.
Major Products Formed
Oxidation: Adenosine diphosphate, adenosine triphosphate.
Reduction: Adenosine.
Substitution: Various nucleotide analogs with modified functional groups.
Aplicaciones Científicas De Investigación
Disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of nucleotide analogs and other biologically active compounds.
Biology: Plays a role in studying cellular processes such as signal transduction, energy transfer, and metabolism.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to nucleotide metabolism and signaling.
Industry: Utilized in the production of pharmaceuticals, diagnostic reagents, and biochemical research tools.
Mecanismo De Acción
The compound exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, which are essential for energy transfer and signal transduction. The molecular targets include kinases, phosphatases, and other enzymes that regulate cellular metabolism and function.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine monophosphate: A nucleotide that serves as a precursor to disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate.
Adenosine diphosphate: A nucleotide involved in energy transfer and cellular metabolism.
Adenosine triphosphate: The primary energy carrier in cells.
Uniqueness
This compound is unique due to its specific structure and role in various biochemical processes. Unlike its analogs, it serves as an intermediate in the synthesis of higher-energy nucleotides and plays a crucial role in cellular signaling and metabolism.
Propiedades
Fórmula molecular |
C10H12N5Na2O6P |
|---|---|
Peso molecular |
375.19 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 |
Clave InChI |
SNYHHRDGEJPLGT-OJSHLMAWSA-L |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


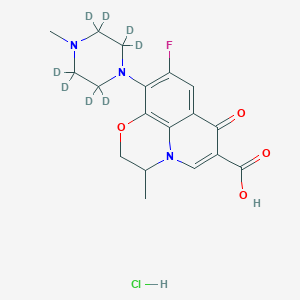
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
